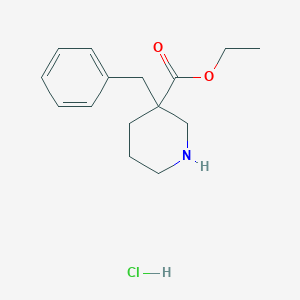

3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride

説明

3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride is a piperidine derivative characterized by a benzyl substituent at the 3-position of the piperidine ring and an ethyl ester group at the carboxylic acid moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

特性

IUPAC Name |

ethyl 3-benzylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13;/h3-5,7-8,16H,2,6,9-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYLXDOYYBUOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589972 | |

| Record name | Ethyl 3-benzylpiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170842-81-6 | |

| Record name | 3-Piperidinecarboxylic acid, 3-(phenylmethyl)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170842-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-benzylpiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Enantiomer Separation

The racemic 3-piperidineacetic acid ethyl ester (IV) is resolved using L-(+)-mandelic acid in ethyl acetate at 60±5°C. Heating the mixture to 80–90°C for 4–6 hours followed by overnight crystallization yields the (R)-enantiomer as a mandelate salt. Recrystallization and basification with sodium carbonate produce (R)-3-piperidineacetic acid ethyl ester (V) with 44% yield (39.6 g from 90.0 g of IV) and 99.4% enantiomeric excess (ee) by HPLC.

Alternative Resolution Pathways

Substituting L-(+)-mandelic acid with D-(-)-mandelic acid generates the (S)-enantiomer, demonstrating the method’s versatility for accessing both stereoisomers.

Hydrochloride Salt Formation

The final step involves treating the resolved (R)-3-piperidineacetic acid ethyl ester (V) with dry HCl gas in diethyl ether at 0°C. After 2 hours, the hydrochloride salt precipitates as a white solid, isolated via filtration with 100% yield (103.0 g from 85.0 g of V). This salt enhances stability and simplifies storage compared to the free base.

Process Optimization and Analytical Validation

Reaction Conditions

-

Benzylation : Acetonitrile as the solvent minimizes side reactions, while a 1:1.2 molar ratio (II:benzyl chloride) balances efficiency and cost.

-

Hydrogenation : Pd/C loading at 0.1 molar equivalents of substrate ensures complete reduction without catalyst waste.

-

Resolution : Ethyl acetate’s polarity facilitates mandelate salt crystallization, critical for high ee%.

Purity and Yield Data

| Step | Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | II | 96.6 | >95% |

| 2 | III | 95.0 | >98% |

| 3 | IV | 100 | >99% |

| 4 | V | 44 | 99.4% ee |

| 5 | VI | 100 | >99% |

化学反応の分析

Types of Reactions

3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include benzyl-substituted piperidines, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmacological Properties

The compound exhibits a range of pharmacological activities:

- Analgesic Effects : Studies have shown that derivatives of benzylpiperidine compounds demonstrate significant analgesic properties. For instance, compounds synthesized from this base have been reported to possess higher analgesic activities compared to their anti-inflammatory effects .

- Antimicrobial Activity : The compound has been explored for its potential antimicrobial properties, making it a candidate for further development in treating infections .

Therapeutic Applications

The applications of 3-benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride span various therapeutic areas:

- Antibacterial Agents : As an important intermediate in the synthesis of fluoroquinolone antibiotics such as balofloxacin, this compound plays a crucial role in developing new antibacterial drugs .

- Neurological Disorders : Some derivatives have been investigated for their potential use in treating neurological conditions due to their ability to modulate neurotransmitter systems .

Case Studies

Several documented studies highlight the efficacy and versatility of this compound:

- Study on Analgesic Activity :

- Antimicrobial Evaluation :

Data Tables

作用機序

The mechanism of action of 3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share core structural features with 3-benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride but differ in substituents, stereochemistry, or heterocyclic frameworks. These differences influence physicochemical properties, reactivity, and biological activity.

Substituent Variations on the Benzyl Group

- 3-(3,4-Dichlorobenzyl)-piperidine-3-carboxylic acid ethyl ester hydrochloride (): Key Difference: The benzyl group is substituted with chlorine atoms at the 3- and 4-positions. Impact: Chlorine increases molecular weight (MW: ~342.24 vs. Chlorinated analogs are often explored for anti-inflammatory or antimicrobial activity .

Methyl-Substituted Piperidine Derivatives

(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride ():

- Key Difference : A methyl group replaces the benzyl substituent at the 3-position of the piperidine ring.

- Impact : Reduced steric bulk compared to benzyl derivatives may improve solubility but decrease binding to hydrophobic targets. The (S)-enantiomer’s stereochemistry could influence chiral recognition in enzymatic processes .

- Molecular Weight : 207.70 (lower due to absence of benzyl group).

Stereochemical Variants

- (R)-Piperidine-3-carboxylic acid ethyl ester hydrochloride (): Key Difference: The (R)-enantiomer at the 3-position of the piperidine ring. Impact: Enantiomers may exhibit divergent pharmacokinetic profiles or receptor selectivity.

Heterocyclic Analog: Pyrrolidine Derivatives

- Ethyl pyrrolidine-3-carboxylate hydrochloride ():

- Key Difference : A five-membered pyrrolidine ring replaces the six-membered piperidine.

- Impact : Increased ring strain and altered conformation may affect binding to targets like ion channels or enzymes. Pyrrolidine derivatives are commonly used in peptidomimetics due to their constrained geometry .

- Molecular Weight : 195.65 (lower due to reduced ring size).

Ketone-Containing Analogs

- Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride hydrate (): Key Difference: A ketone group at the 4-position of the piperidine ring. Such analogs may serve as intermediates for anticonvulsant or analgesic agents . Molecular Weight: 297.78 (anhydrous).

Comparative Data Table

生物活性

3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride (CAS No. 170842-81-6) is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a benzyl group and an ethyl ester functional group. Its structure can be represented as follows:

3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride exhibits its biological effects through several mechanisms:

- Receptor Interaction : The compound is known to interact with various neurotransmitter receptors, notably those involved in dopaminergic and serotonergic pathways, which may contribute to its psychoactive effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, impacting metabolic pathways associated with neurotransmitter synthesis and degradation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-benzylpiperidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. A comparative study showed that derivatives exhibited IC50 values ranging from 7.9 to 92 µM against breast, ovarian, and colorectal cancer cells .

Neuropharmacological Effects

The compound's interaction with neural pathways suggests potential applications in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels may help in conditions like depression or anxiety disorders.

Study 1: Anticancer Activity

A study investigating the efficacy of 3-benzylpiperidine derivatives found that certain analogs significantly inhibited cell proliferation in A-431 and Jurkat cell lines. The most potent derivative exhibited an IC50 value lower than that of the reference drug doxorubicin, indicating superior efficacy .

Study 2: Neuroprotective Effects

In a neuropharmacological evaluation, a derivative of 3-benzylpiperidine was tested for its ability to protect neuronal cells from oxidative stress. Results indicated a marked reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic routes for preparing 3-benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling 3-benzylpiperidine-3-carboxylic acid with ethanol using carbodiimide-based reagents (e.g., EDC) in the presence of a base like triethylamine. The esterification is typically performed in anhydrous dichloromethane at 0°C under inert gas, followed by HCl salt formation . Optimization includes monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (e.g., 1.2 equivalents of ethanol) to minimize unreacted starting material.

Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize - and -NMR to confirm the benzyl group (δ 7.2–7.4 ppm aromatic protons), ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH), and piperidine ring protons (δ 2.5–3.5 ppm) .

- HPLC : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30) and UV detection at 210–254 nm to verify purity ≥95% .

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How can researchers ensure high-purity isolation of this compound, and what purification methods are most effective?

- Methodological Answer : After synthesis, purify the crude product via recrystallization from ethanol/diethyl ether or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). For higher purity (>98%), preparative HPLC with a C18 column and isocratic elution is recommended .

Advanced Research Questions

Q. How does the stability of 3-benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under varying humidity (0–75% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Evidence suggests hydrochloride salts are hygroscopic; thus, storage in sealed desiccators with silica gel is critical . Hydrolysis of the ester group may occur in aqueous buffers (pH <3 or >8), necessitating pH-controlled formulations .

Q. What mechanistic insights exist for the esterification reaction of piperidine derivatives, and how can kinetic studies improve yield?

- Methodological Answer : The reaction likely proceeds via a carbodiimide-activated intermediate. Kinetic studies using -NMR or in situ IR spectroscopy can track carboxylate activation and ester formation rates. Adjusting reaction temperature (0°C to room temperature) and solvent polarity (e.g., DMF vs. DCM) can optimize activation energy and reduce side reactions .

Q. How can researchers validate analytical methods for quantifying trace impurities (e.g., hydrolyzed byproducts) in this compound?

- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. For example, develop an HPLC method with a limit of detection (LOD) ≤0.1% for hydrolyzed products (e.g., 3-benzylpiperidine-3-carboxylic acid). Use spiked samples to assess linearity (R >0.999), precision (%RSD <2%), and recovery (90–110%) .

Q. What in vitro models are appropriate for preliminary toxicity screening of this compound, and what endpoints should be prioritized?

- Methodological Answer : Use immortalized cell lines (e.g., HEK293 or HepG2) for cytotoxicity assays (MTT/WST-1). Prioritize IC determination and mitochondrial toxicity endpoints. While specific LD data are unavailable for this compound, general precautions for hydrochloride salts (e.g., handling in fume hoods, PPE) are advised based on structural analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported purity levels or stability profiles across studies?

- Methodological Answer :

- Purity : Cross-validate results using orthogonal techniques (e.g., HPLC vs. GC-MS) and reference certified standards. If purity varies between ≥95% (HPLC) and ≥98% (NMR), investigate column selectivity or integration parameters .

- Stability : Replicate conflicting studies under controlled conditions (e.g., humidity, light exposure). For instance, if one study reports hydrolysis at pH 7.4 while another does not, assess buffer composition (e.g., phosphate vs. bicarbonate) and ionic strength effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。